molecular formula C10H12O3 B8355401 Methyl (3-hydroxy-4-methylphenyl)acetate

Methyl (3-hydroxy-4-methylphenyl)acetate

Cat. No.: B8355401
M. Wt: 180.20 g/mol
InChI Key: KSAOJHPVCBHGLG-UHFFFAOYSA-N
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Description

Methyl (3-hydroxy-4-methylphenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with a hydroxyl group at the 3-position and a methyl group at the 4-position, linked to a methyl acetate moiety. The compound’s molecular formula is inferred as C₁₀H₁₂O₃, with a molecular weight of approximately 180.20 g/mol. The hydroxyl and methyl substituents on the phenyl ring suggest moderate polarity, influencing solubility and reactivity. Such esters are typically employed as intermediates in pharmaceuticals, agrochemicals, or specialty chemicals due to their functional groups enabling further derivatization .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-(3-hydroxy-4-methylphenyl)acetate

InChI

InChI=1S/C10H12O3/c1-7-3-4-8(5-9(7)11)6-10(12)13-2/h3-5,11H,6H2,1-2H3

InChI Key

KSAOJHPVCBHGLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent variations are summarized below:

Compound Name CAS Number Molecular Formula Substituents Key Functional Groups
Methyl (3-hydroxy-4-methylphenyl)acetate Not available C₁₀H₁₂O₃ 3-hydroxy, 4-methyl Phenol, ester
Methyl 2-(3-fluoro-4-methylphenyl)acetate 787585-29-9 C₁₀H₁₁FO₂ 3-fluoro, 4-methyl Fluorophenyl, ester
Methyl bis(4-hydroxyphenyl)acetate 5129-00-0 C₁₆H₁₆O₅ Bis(4-hydroxyphenyl) Two phenol groups, ester
4-Hydroxy-3-methoxyphenylacetic Acid 306-08-1 C₉H₁₀O₄ 4-hydroxy, 3-methoxy Phenol, methoxy, carboxylic acid
Methyl acetoacetate 105-45-3 C₅H₈O₃ β-keto ester Ketone, ester

Structural Insights :

  • Electron-withdrawing vs. donating groups : The 3-fluoro substituent in Methyl 2-(3-fluoro-4-methylphenyl)acetate increases electrophilicity compared to the 3-hydroxy group in the target compound, altering reactivity in substitution or coupling reactions .
  • Acidity: The phenolic 3-hydroxy group in the target compound is more acidic (pKa ~10) than the 3-methoxy group in 4-Hydroxy-3-methoxyphenylacetic Acid (pKa ~13), influencing ionizability and solubility .

Physical and Chemical Properties

Property This compound (Inferred) Methyl 2-(3-fluoro-4-methylphenyl)acetate 4-Hydroxy-3-methoxyphenylacetic Acid Methyl acetoacetate
Molecular Weight (g/mol) ~180.20 182.19 182.17 116.12
Boiling Point (°C) ~250–300 (estimated) 379.8 (predicted) Not reported 171–172
Solubility Moderate in polar solvents (e.g., ethanol, acetone) Low water solubility Soluble in hot water, ethanol Miscible with organic solvents
Stability Stable under inert conditions Stable Hygroscopic Sensitive to hydrolysis

Key Findings :

  • Polarity: The hydroxyl group enhances solubility in polar solvents compared to non-polar analogs like Methyl 2-(3-fluoro-4-methylphenyl)acetate .
  • Thermal Stability : Methyl acetoacetate’s lower boiling point (171–172°C) reflects its smaller molecular size and lack of aromaticity compared to aryl-substituted esters .

Research Trends :

  • Green Chemistry : Methyl acetate (a simpler analog) is replacing acetone in industrial solvents due to lower toxicity and regulatory compliance .
  • Drug Synthesis : Fluorinated analogs like Methyl 2-(3-fluoro-4-methylphenyl)acetate are gaining attention for enhanced bioavailability in pharmaceuticals .

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